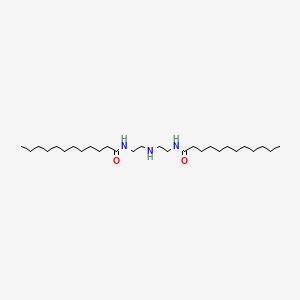

N,N'-(Iminodiethylene)bis(dodecanamide)

Description

Contextualizing Diamide (B1670390) Compounds within Contemporary Organic Chemistry

Diamide compounds, characterized by the presence of two amide functional groups, are a cornerstone of modern organic chemistry. The amide bond itself is fundamental to the structure of peptides and proteins, bestowing unique properties of stability and conformational rigidity. In a broader chemical context, diamides serve as versatile building blocks in supramolecular chemistry, where they can participate in hydrogen bonding networks to form well-defined, self-assembled structures. acs.orgnih.gov Their applications are extensive, ranging from the development of novel insecticides that target ryanodine (B192298) receptors to their use as monomers in the synthesis of high-performance polyamides. nih.govnih.gov The introduction of long aliphatic chains to a diamide core, as seen in N,N'-(Iminodiethylene)bis(dodecanamide), imparts amphiphilic character, opening avenues for research in surface science, nanotechnology, and materials science.

Significance of the Iminodiethylene Scaffold in Amide-Based Architectures

The iminodiethylene scaffold, derived from diethylenetriamine (B155796), is a key structural feature of N,N'-(Iminodiethylene)bis(dodecanamide). This flexible linker, with its central secondary amine, provides several points of interest in molecular design. The presence of both secondary and primary amine functionalities in the parent diethylenetriamine allows for the selective synthesis of N,N'-disubstituted derivatives. The iminodiethylene unit introduces a degree of conformational flexibility to the molecule, which can influence its packing in the solid state and its self-assembly behavior in solution. Furthermore, the nitrogen atoms within the scaffold can act as hydrogen bond acceptors and potential coordination sites for metal ions, suggesting applications in sensor development and catalysis. The investigation of N,N'-disubstituted diethylenetriamine derivatives is an active area of research, with applications in areas such as forward osmosis and the development of novel ligands. worthpoint.com

Overview of Current Research Trends in Bis-Dodecanamide Systems

Research into bis-dodecanamide systems, which feature two dodecanamide (B72619) units, is often driven by their propensity for self-assembly and their potential as functional materials. The long dodecyl chains can induce lyotropic or thermotropic liquid crystalline phases, and their study contributes to the broader understanding of phase-change materials. The ability of these molecules to form ordered structures through hydrogen bonding and van der Waals interactions is being explored for applications in organogels, nano-fabrication, and drug delivery systems. Current research often focuses on the synthesis and characterization of these long-chain amides to understand how modifications to the linker group and the aliphatic chains affect their thermal properties, crystallinity, and self-assembly behavior.

Scope and Academic Research Objectives for N,N'-(Iminodiethylene)bis(dodecanamide)

The academic research objectives for N,N'-(Iminodiethylene)bis(dodecanamide) are centered on elucidating its fundamental chemical and physical properties and exploring its potential in advanced applications. A primary objective is the development of efficient and scalable synthetic routes to this compound, likely through the acylation of diethylenetriamine with dodecanoyl chloride or its derivatives.

A significant area of investigation is the characterization of its supramolecular behavior. This includes studying its self-assembly into higher-order structures such as micelles, vesicles, or fibers in various solvents. Understanding the thermodynamics and kinetics of these processes is crucial for harnessing these structures in nanotechnology and materials science.

Furthermore, the unique combination of a flexible, hydrophilic iminodiethylene linker and long, hydrophobic dodecyl chains suggests potential applications as a surfactant, emulsifier, or a component in stimuli-responsive materials. Research would also likely explore its ability to coordinate with metal ions, which could lead to the development of novel catalysts or sensors.

Below is a data table summarizing some of the known physical and chemical properties of N,N'-(Iminodiethylene)bis(dodecanamide) and a closely related compound for comparison.

| Property | N,N'-(Iminodiethylene)bis(dodecanamide) | N,N'-[Ethylenebis(iminoethylene)]bis(dodecanamide) |

| CAS Number | 43161-97-3 | 93918-49-1 nih.gov |

| Molecular Formula | C28H57N3O2 | C30H62N4O2 nih.gov |

| Molecular Weight | 467.77 g/mol | 510.8 g/mol nih.gov |

| Melting Point | 110-112 °C | Not available |

| Boiling Point | 650.6 °C at 760 mmHg | Not available |

| Refractive Index | 1.469 | Not available |

Properties

CAS No. |

43161-97-3 |

|---|---|

Molecular Formula |

C28H57N3O2 |

Molecular Weight |

467.8 g/mol |

IUPAC Name |

N-[2-[2-(dodecanoylamino)ethylamino]ethyl]dodecanamide |

InChI |

InChI=1S/C28H57N3O2/c1-3-5-7-9-11-13-15-17-19-21-27(32)30-25-23-29-24-26-31-28(33)22-20-18-16-14-12-10-8-6-4-2/h29H,3-26H2,1-2H3,(H,30,32)(H,31,33) |

InChI Key |

BGEMFQCZIBYDGZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)NCCNCCNC(=O)CCCCCCCCCCC |

Origin of Product |

United States |

Synthetic Methodologies for N,n Iminodiethylene Bis Dodecanamide

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For N,N'-(Iminodiethylene)bis(dodecanamide), the most logical disconnection points are the two amide bonds.

Figure 1: Retrosynthetic disconnection of N,N'-(Iminodiethylene)bis(dodecanamide) at the amide bonds, revealing the key precursors: diethylenetriamine (B155796) and two equivalents of dodecanoic acid or its derivatives.

This disconnection strategy simplifies the synthesis into a straightforward coupling of a central diamine linker with two fatty acid chains.

The retrosynthetic analysis directly points to diethylenetriamine as the core amine precursor. This molecule provides the central secondary amine and the two primary amine functionalities required for the formation of the bis-amide structure.

The carboxylic acid precursor is dodecanoic acid (also known as lauric acid). This C12 fatty acid provides the lipophilic tails of the target molecule. For the amide bond formation to proceed efficiently, dodecanoic acid often needs to be "activated" or used in the form of a more reactive derivative.

While diethylenetriamine is the principal iminodiethylene diamine linker, the choice of the dodecanoic acid derivative is critical for the success of the amidation reaction. Common derivatives that exhibit higher reactivity than the free carboxylic acid include:

Dodecanoyl chloride: An acyl chloride that is highly reactive towards amines. Its use often requires a base to neutralize the HCl byproduct.

Dodecanoic anhydride (B1165640): Another highly reactive derivative that produces dodecanoic acid as a byproduct.

Activated esters of dodecanoic acid: These can be prepared in situ or in a separate step and offer a balance of reactivity and stability.

The selection of the specific derivative often depends on the chosen coupling method and the desired reaction conditions.

Direct Amidation and Condensation Reactions

Direct amidation involves the formation of the amide bond in a single step from the amine and the carboxylic acid (or its derivative). Various coupling reagents have been developed to facilitate this transformation by activating the carboxylic acid.

Carbodiimides are a class of reagents that activate carboxylic acids to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. Common carbodiimides used in synthesis include N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC).

A general protocol involves mixing the dodecanoic acid with the carbodiimide (B86325) in an appropriate solvent, followed by the addition of diethylenetriamine. The reaction typically proceeds at room temperature. mdpi.com A key challenge with DCC is the formation of a dicyclohexylurea (DCU) byproduct, which is often insoluble and can be removed by filtration. mdpi.com

| Reagent Component | Role in Synthesis | Typical Molar Ratio (to Acid) |

| Dodecanoic Acid | Acyl source | 1.0 |

| Diethylenetriamine | Amine source | ~0.5 |

| DCC or DIC | Coupling reagent | 1.0 - 1.2 |

| Solvent (e.g., DCM, THF) | Reaction medium | N/A |

Table 1: Typical Components in a Carbodiimide-Mediated Synthesis of N,N'-(Iminodiethylene)bis(dodecanamide).

Phosphonium salts (e.g., BOP, PyBOP) and aminium salts (e.g., HBTU, HATU) are highly efficient coupling reagents that convert carboxylic acids into activated esters in situ, promoting rapid amide bond formation with minimal side reactions. These reagents are particularly useful for sterically hindered or less reactive substrates.

The reaction mechanism involves the formation of an activated acylphosphonium or acylaminium species, which is then displaced by the amine. These reactions are often carried out in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), to neutralize any acidic byproducts.

| Reagent Type | Example Reagent | Activating Group | Byproduct Characteristics |

| Phosphonium | PyBOP | Benzotriazolyloxy | Water-soluble |

| Aminium | HBTU | Benzotriazolyloxy | Water-soluble |

| Aminium | HATU | Aza-benzotriazolyloxy | Water-soluble |

Table 2: Common Phosphonium and Aminium Coupling Reagents for Amide Synthesis.

Optimizing reaction conditions is crucial for maximizing the yield and purity of N,N'-(Iminodiethylene)bis(dodecanamide).

Temperature: Most modern coupling reactions are efficient at room temperature (20-25 °C). In some cases, particularly with less reactive precursors, gentle heating (40-60 °C) may be required to drive the reaction to completion. ijirset.com Conversely, cooling to 0 °C during the addition of highly reactive reagents like acyl chlorides can help control the reaction rate and minimize side products.

Solvent: The choice of solvent is critical for ensuring all reactants remain in solution. Dichloromethane (DCM), tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF) are common choices for amide coupling reactions due to their inert nature and ability to dissolve a wide range of organic compounds.

Stoichiometry: The molar ratio of the reactants must be carefully controlled. To synthesize the bis-amide, a stoichiometry of approximately 2.2 equivalents of the activated dodecanoic acid derivative per 1.0 equivalent of diethylenetriamine is often employed. The slight excess of the acid component helps to ensure complete acylation of both primary amine groups of the diethylenetriamine. A base, if required, is typically added in slight excess relative to the acid component.

A systematic approach to optimization would involve varying one parameter at a time (e.g., testing different solvents while keeping temperature and stoichiometry constant) and analyzing the product mixture by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal conditions.

Advanced Synthetic Techniques for Improved Yield and Purity

To overcome the limitations of conventional synthesis, such as long reaction times, high temperatures, and the formation of byproducts, advanced synthetic techniques have been explored for the production of amides. These methods are designed to enhance reaction rates, improve selectivity, and allow for more controlled and scalable production.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations, including amidation. The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating methods. researchgate.net This is attributed to the efficient and uniform heating of the reaction mixture, which can lead to different reaction kinetics and selectivities.

For the synthesis of fatty acid amides, microwave technology offers a rapid and efficient alternative to traditional methods. researchgate.netnih.gov A non-catalytic approach for the amidation of palm fatty acid distillate with monoethanolamine under microwave irradiation achieved an optimal conversion of 98.89% in just 18.5 minutes. rasayanjournal.co.in This highlights the potential for catalyst-free, high-yield synthesis in a significantly shortened timeframe. Another study demonstrated a microwave-assisted method for producing erucamide (B86657) from erucic acid and urea, achieving a 92% yield in 25 minutes. researchgate.net These examples, while not specific to N,N'-(Iminodiethylene)bis(dodecanamide), suggest that a similar microwave-assisted approach involving the reaction of dodecanoic acid with diethylenetriamine could offer substantial benefits. The direct amidation of thioesters has also been shown to be effectively accelerated by microwave assistance, providing a green and efficient protocol for amide bond formation. rsc.org

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Analogous Fatty Amides

| Feature | Microwave-Assisted Synthesis | Conventional Heating | Reference |

| Reaction Time | 5 - 25 minutes | 24 - 72 hours | researchgate.netresearchgate.netrasayanjournal.co.in |

| Yield | Up to 98% | Often lower to moderate | researchgate.netresearchgate.netrasayanjournal.co.in |

| Conditions | Often solvent-free | Requires solvents | nih.gov |

| Work-up | Simplified | More complex | researchgate.net |

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This methodology offers numerous advantages over batch production, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for straightforward scaling-up.

For the production of fatty acid amides, continuous flow processes under microwave irradiation have been developed, demonstrating the potential for industrial-scale synthesis. google.com A patented continuous method describes the reaction of a fatty acid with an amine to form an ammonium (B1175870) salt, which is then converted to the fatty acid amide under microwave irradiation in a flow reactor. google.com This approach allows for quantitative conversion and is particularly advantageous for volatile amines. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system can lead to higher purity products and minimize the formation of unwanted side products. While specific applications to N,N'-(Iminodiethylene)bis(dodecanamide) are not detailed in the literature, the principles of continuous flow synthesis are broadly applicable to amidation reactions.

Table 2: Key Parameters in Continuous Flow Synthesis of Fatty Acid Amides

| Parameter | Description | Typical Range/Value | Reference |

| Reactor Type | Tubular, Microreactor | Varies with scale | google.com |

| Heating | Microwave Irradiation | Monomode applicator | google.com |

| Flow Rate | Determines residence time | Dependent on reactor volume and desired conversion | google.com |

| Temperature | Precisely controlled | Can be rapidly adjusted | google.com |

| Pressure | Can be controlled to prevent boiling | Varies with reaction | google.com |

This table is based on general principles and patented technology for continuous amide synthesis, as specific parameters for N,N'-(Iminodiethylene)bis(dodecanamide) are not published.

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry, offering high selectivity, mild reaction conditions, and reduced environmental impact. biorxiv.org For amide bond formation, lipases are among the most commonly used enzymes. researchgate.netbiorxiv.org They can catalyze the amidation of fatty acids or their esters with amines.

The enzymatic synthesis of fatty acid amides can be performed using either free or immobilized enzymes. Immobilized enzymes, such as Novozym 435 (immobilized Candida antarctica lipase (B570770) B), are often preferred as they can be easily recovered and reused, improving the cost-effectiveness of the process. researchgate.net Research has shown the successful synthesis of various fatty acid amides using lipases, with conversions reaching up to 96% under optimized conditions. researchgate.netbiorxiv.org For instance, the lipase-catalyzed synthesis of erucamide via ammonolysis of erucic acid in an organic solvent resulted in a high-purity product. researchgate.net Another study detailed the efficient synthesis of fatty acid ethylene (B1197577) diamine amides catalyzed by immobilized Candida rugosa lipase. researchgate.netbiorxiv.org

The reaction medium plays a crucial role in enzymatic amidation. While aqueous environments are typical for biocatalysis, low-water systems or organic solvents can be used to shift the reaction equilibrium towards amide formation. biorxiv.org The choice of enzyme is also critical, as different lipases exhibit varying substrate specificities and activities. Acyltransferases represent another class of enzymes capable of catalyzing N-substituted fatty amide synthesis. google.com Although a specific enzymatic route to N,N'-(Iminodiethylene)bis(dodecanamide) has not been reported, the existing literature strongly supports the feasibility of such a biocatalytic approach using an appropriate lipase and optimized reaction conditions.

Isolation and Purification Strategies for High-Purity N,N'-(Iminodiethylene)bis(dodecanamide)

The isolation and purification of the final product are critical steps to ensure the desired quality of N,N'-(Iminodiethylene)bis(dodecanamide). The choice of purification method depends on the scale of the synthesis and the nature of the impurities present, which may include unreacted starting materials (dodecanoic acid, diethylenetriamine), byproducts, and catalyst residues.

Common purification techniques for long-chain fatty acid amides include:

Recrystallization: This is a widely used method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent, and upon cooling, the desired compound crystallizes out, leaving impurities in the solution. For long-chain fatty amides, solvents like acetone (B3395972) or methanol (B129727), or mixtures thereof, can be effective. orgsyn.org

Washing: The crude product can be washed with aqueous solutions to remove specific impurities. For example, an acidic wash (e.g., dilute HCl) can remove unreacted diethylenetriamine, while a basic wash (e.g., dilute NaOH or NaHCO₃) can remove unreacted dodecanoic acid.

Distillation: For thermally stable compounds, distillation under reduced pressure (vacuum distillation) can be an effective purification method to separate the product from non-volatile or less volatile impurities. google.com

Column Chromatography: This technique is highly effective for achieving very high purity, especially on a laboratory scale. The crude mixture is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel), and a solvent or solvent mixture (the mobile phase) is used to elute the components at different rates, allowing for their separation. researchgate.net

A combination of these methods is often employed to achieve the desired purity. For instance, after a reaction, the mixture might be washed to remove the bulk of the starting materials, followed by recrystallization to obtain the final high-purity N,N'-(Iminodiethylene)bis(dodecanamide).

Elucidation of Reaction Mechanisms in N,n Iminodiethylene Bis Dodecanamide Formation

Mechanistic Pathways of Amide Bond Formation via Nucleophilic Acyl Substitution

The formation of the amide bond in N,N'-(Iminodiethylene)bis(dodecanamide) proceeds via a nucleophilic attack of the primary amino groups of diethylenetriamine (B155796) on the carbonyl carbon of dodecanoic acid or a more reactive acyl derivative. The general mechanism is a two-step process involving the formation of a tetrahedral intermediate, followed by the elimination of a leaving group. masterorganicchemistry.com

The direct reaction between a carboxylic acid and an amine is challenging due to the competing acid-base reaction, which forms a non-reactive ammonium (B1175870) carboxylate salt. stackexchange.comencyclopedia.pub Overcoming this requires significant thermal energy to drive off water and shift the equilibrium towards the amide product. stackexchange.comrsc.org

A more efficient route involves the activation of the carboxylic acid. This can be achieved by converting the dodecanoic acid into a more reactive species, such as an acyl chloride, an acid anhydride (B1165640), or by using coupling agents. nih.govgoogle.com These activated forms possess a better leaving group, facilitating the nucleophilic attack by the amine.

For instance, the reaction of lauroyl chloride with diethylenetriamine would proceed via a rapid nucleophilic addition of the amine to the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion and forming the amide bond.

Activators and catalysts play a crucial role in promoting amide bond formation by stabilizing the transition state of the nucleophilic acyl substitution reaction.

Activating Agents: Converting dodecanoic acid to an acyl halide (e.g., lauroyl chloride) or an acid anhydride significantly enhances its reactivity. google.com These agents replace the hydroxyl group of the carboxylic acid with a much better leaving group (e.g., Cl-), which lowers the activation energy of the reaction.

Coupling Agents: Reagents like carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are commonly used. They activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. researchgate.net This intermediate is then readily attacked by the amine to form the amide. Additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) can be used in conjunction with carbodiimides to form active esters, which are less prone to side reactions and can increase the efficiency of the amidation. encyclopedia.pub

Catalysts: In the absence of strong activating agents, certain catalysts can facilitate the direct amidation. Boronic acid derivatives have been shown to catalyze amide formation by activating the carboxylic acid through the formation of an acyloxyboronate intermediate. dur.ac.uk In enzymatic systems, ATP is often used to activate carboxylic acids by forming acyl-adenylate or acylphosphate intermediates, which are then susceptible to nucleophilic attack by amines. nih.gov For industrial applications, acid catalysts like sulfuric acid can be employed to promote the amidation of fatty acid methyl esters. ijirset.com

The general mechanism for a catalyzed amidation reaction involves the catalyst interacting with the carboxylic acid to make the carbonyl carbon more electrophilic, thereby stabilizing the transition state of the subsequent nucleophilic attack by the amine.

Proton transfer is an integral part of the amidation mechanism, particularly when starting from a carboxylic acid. In the uncatalyzed thermal reaction, a key step is the transfer of a proton from the amine to the carboxylic acid's hydroxyl group, making it a better leaving group (water). rsc.org Computational studies on direct amide formation suggest a neutral intermediate pathway where a second molecule of the carboxylic acid can act as a proton shuttle, facilitating the concerted proton transfer and departure of the water molecule. researchgate.netdur.ac.uk

In reactions involving an activated acyl derivative like an acyl chloride, the departure of the leaving group (chloride ion) is straightforward as it is a weak base. The proton on the attacking amine is typically removed by a base present in the reaction mixture, which could be another molecule of the amine reactant itself.

The sequence of proton transfer and leaving group departure can vary depending on the specific reaction conditions and the nature of the reactants and catalysts. In some cases, the leaving group may depart before the final deprotonation of the nucleophile, while in others, these events may be concerted.

Kinetic Studies and Reaction Rate Determination

The rate of the amidation reaction is dependent on the concentrations of the reactants and any catalyst used. The reaction order with respect to each component can be determined experimentally by varying the initial concentration of one component while keeping the others constant and observing the effect on the initial reaction rate.

In a study on the amidation of a fatty acid methyl ester with diethanolamine (B148213) using a sulfuric acid catalyst, the reaction was found to follow a model that included mass transfer effects due to the volatility of the methanol (B129727) byproduct. acs.orgresearchgate.netacs.orgnih.gov A study on a similar system found the reaction to be pseudo-first order with respect to the fatty acid methyl ester under their specific conditions. ijirset.com

Illustrative Kinetic Data for a Similar Amidation System

| Reactant A | Reactant B | Catalyst | Observed Rate Law (Illustrative) |

| Dodecanoic Acid | Diethylenetriamine | None (Thermal) | Rate = k[Dodecanoic Acid][Diethylenetriamine] |

| Lauroyl Chloride | Diethylenetriamine | None | Rate = k[Lauroyl Chloride][Diethylenetriamine] |

| Dodecanoic Acid | Diethylenetriamine | Boronic Acid | Rate = k[Dodecanoic Acid][Diethylenetriamine][Catalyst] |

This table is for illustrative purposes and does not represent experimentally determined data for the title compound.

The activation parameters, including the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), provide insight into the transition state of the reaction. These can be determined by studying the effect of temperature on the reaction rate constant (k) using the Arrhenius and Eyring equations.

A study on the sulfuric acid-catalyzed amidation of a methyl ester with diethanolamine determined the activation energy to be 2464.87 cal/mol. ijirset.com Generally, a positive enthalpy of activation indicates that energy is required to reach the transition state, which is typical for most chemical reactions. The entropy of activation provides information about the degree of order in the transition state compared to the reactants. For a bimolecular reaction like amidation, a negative entropy of activation is expected, as two reactant molecules combine to form a more ordered transition state.

Illustrative Activation Parameters for Amidation Reactions

| Reaction System | Activation Energy (Ea) (kJ/mol) | Enthalpy of Activation (ΔH‡) (kJ/mol) | Entropy of Activation (ΔS‡) (J/mol·K) |

| Fatty Acid Methyl Ester + Diethanolamine (H₂SO₄ catalyst) | 10.31 | Data not available | Data not available |

| General Uncatalyzed Amidation | High | Positive | Negative |

| General Catalyzed Amidation | Lower than uncatalyzed | Positive | Negative |

The data for the fatty acid methyl ester reaction is from a literature source ijirset.com, while the other entries are illustrative generalizations.

Stereochemical Considerations in Amidation Reactions

Stereochemistry is a critical aspect of many chemical reactions. However, in the formation of N,N'-(Iminodiethylene)bis(dodecanamide) from diethylenetriamine and dodecanoic acid (or its common derivatives), there are no stereochemical considerations.

This is because the reactants themselves are achiral. Diethylenetriamine has a plane of symmetry, and dodecanoic acid is a simple alkyl chain. The carbonyl carbon of the dodecanoyl group is sp² hybridized and planar, and the nitrogen atoms of diethylenetriamine are not stereogenic centers in the reactant or the final product.

The nucleophilic acyl substitution reaction proceeds through a tetrahedral intermediate. Even if a chiral nucleophile or acyl group were involved, the mechanism itself can have stereochemical consequences. For instance, an SN2-type reaction at a chiral center would proceed with inversion of configuration. nih.gov However, in the case of nucleophilic acyl substitution at a prochiral carbonyl group, the two faces of the planar carbonyl are often attacked by a nucleophile at different rates if there are chiral influences, leading to a mixture of diastereomers. nih.gov

Since N,N'-(Iminodiethylene)bis(dodecanamide) and its precursors are achiral, the product is formed as a single, achiral molecule. There are no stereoisomers (enantiomers or diastereomers) possible for this compound. youtube.com

Analysis of Side Reactions and Formation of Impurities

The synthesis of N,N'-(Iminodiethylene)bis(dodecanamide) is often accompanied by the formation of various by-products, primarily arising from the intramolecular cyclization of intermediate mono- and di-amides. The reaction conditions, particularly temperature, play a pivotal role in determining the product distribution.

Characterization of By-products Arising from Competing Pathways

The principal by-products in the reaction between diethylenetriamine and dodecanoic acid are imidazolines. This occurs through a two-step process: an initial amidation followed by an intramolecular cyclization. nih.gov

The primary competing reactions and resulting by-products are:

Mono-acylation followed by cyclization: One molecule of dodecanoic acid reacts with a primary amine of diethylenetriamine to form a mono-amide intermediate. This intermediate can then undergo intramolecular cyclization to form a 2-undecyl-1-(2-aminoethyl)imidazoline.

Di-acylation with subsequent cyclization: After the formation of the desired N,N'-(Iminodiethylene)bis(dodecanamide), further heating can induce cyclization of one of the amide groups with the secondary amine, leading to the formation of an imidazoline (B1206853) derivative with a dodecanamide (B72619) side chain.

Amide-Amide and Amide-Ester Impurities: At elevated temperatures, other condensation reactions can occur, leading to the formation of more complex oligomeric by-products.

The reaction between fatty acids and diethylenetriamine is known to produce a complex mixture of compounds. lookchem.com The synthesis of fatty imidazolines from diethylenetriamine is a well-documented process, often carried out at elevated temperatures to favor the cyclization reaction. nih.govresearchgate.netresearchgate.net Conventional thermal methods for imidazoline synthesis often result in a mixture of products, including the desired imidazoline and various amides. researchgate.net

Table 1: Potential By-products in the Synthesis of N,N'-(Iminodiethylene)bis(dodecanamide)

| By-product Name | Chemical Structure | Formation Pathway |

| 2-undecyl-1-(2-aminoethyl)imidazoline | A five-membered ring containing two nitrogen atoms, with an undecyl group at the 2-position and an aminoethyl group at the 1-position. | Mono-acylation of diethylenetriamine followed by intramolecular cyclization. |

| Imidazoline derivative of N,N'-(Iminodiethylene)bis(dodecanamide) | An imidazoline ring fused with the diethylenetriamine backbone, with a dodecanamide side chain. | Intramolecular cyclization of the target bis-amide product at high temperatures. |

| Mono-amide of Diethylenetriamine | A single dodecanoyl group attached to one of the primary amines of diethylenetriamine. | Incomplete acylation of diethylenetriamine. |

This table is generated based on known reaction pathways of fatty acids and diethylenetriamine.

Strategies for Enhancing Reaction Selectivity and Minimizing Unwanted Products

Controlling the reaction conditions is paramount to maximizing the yield of N,N'-(Iminodiethylene)bis(dodecanamide) while minimizing the formation of imidazoline and other impurities. The key to enhancing selectivity lies in favoring the amidation reaction over the competing cyclization.

Temperature Control: The formation of amides is generally favored at lower temperatures, while higher temperatures promote the dehydration reaction that leads to imidazoline formation. nih.govgoogle.com One patent describing the synthesis of oleic acid imidazoline specifies a cyclization reaction temperature of 160-170 °C. google.com By maintaining a lower reaction temperature, the rate of cyclization can be significantly reduced.

Catalysis: The use of specific catalysts can enhance the rate and selectivity of the amidation reaction.

Lewis Acids: Lewis acid catalysts can activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Enzymatic Catalysis: Lipases have been shown to be effective catalysts for amidation reactions under milder conditions, which can help to avoid high-temperature side reactions. researchgate.net

Heterogeneous Catalysts: The use of solid acid catalysts can also promote the amidation reaction.

Molar Ratio of Reactants: The stoichiometry of the reactants can influence the product distribution. Using a precise 2:1 molar ratio of dodecanoic acid to diethylenetriamine is crucial for favoring the formation of the desired bis-amide. An excess of the fatty acid could lead to further side reactions, while an excess of the diamine will result in incomplete amidation.

Microwave-Assisted Synthesis: Microwave irradiation has been explored as a method to accelerate the synthesis of fatty imidazolines, significantly reducing reaction times compared to conventional heating. researchgate.net While this technique is often used to promote cyclization, careful control of power and time could potentially be adapted to favor amide formation.

Removal of Water: The amidation reaction produces water as a by-product. Efficient removal of water can drive the equilibrium towards the product side. However, the conditions used for water removal, such as high temperature or vacuum, can also promote the unwanted cyclization reaction. google.com Therefore, a balance must be struck.

Table 2: Strategies for Enhancing Selectivity towards N,N'-(Iminodiethylene)bis(dodecanamide)

| Strategy | Principle | Expected Outcome |

| Lower Reaction Temperature | Amidation is kinetically favored at lower temperatures compared to cyclization. | Increased yield of the bis-amide and reduced formation of imidazolines. |

| Use of Catalysts | Catalysts can increase the rate of the desired amidation reaction, allowing it to proceed under milder conditions. | Higher conversion to the bis-amide at lower temperatures, minimizing side reactions. |

| Precise Stoichiometry | A 2:1 molar ratio of dodecanoic acid to diethylenetriamine is required for complete bis-amidation. | Minimization of mono-amide and other incompletely reacted by-products. |

| Controlled Water Removal | Shifting the reaction equilibrium towards the products. | Increased conversion to the bis-amide, but requires careful control to avoid promoting cyclization. |

This table outlines general strategies for improving reaction selectivity based on established chemical principles.

By carefully selecting the reaction parameters, it is possible to steer the synthesis towards the desired N,N'-(Iminodiethylene)bis(dodecanamide) and away from the formation of imidazoline and other impurities. Further research into specific catalyst systems and reaction conditions is warranted to optimize the production of this compound.

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation of N,n Iminodiethylene Bis Dodecanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for probing the chemical environment of atomic nuclei. By observing the behavior of nuclei in a magnetic field, NMR provides detailed information about the structure and dynamics of molecules.

High-Resolution Proton NMR (¹H NMR) for Proton Environment Mapping

High-resolution ¹H NMR spectroscopy is instrumental in identifying the number of distinct proton environments within a molecule, their relative numbers, and their proximity to other protons. In the case of N,N'-(Iminodiethylene)bis(dodecanamide), the ¹H NMR spectrum would be expected to reveal a series of signals corresponding to the different types of protons present in the dodecanamide (B72619) and iminodiethylene portions of the molecule.

Key expected proton signals and their hypothetical chemical shifts are outlined in the table below. The integration of these signals would provide a ratio of the protons in each unique environment, while the splitting patterns (multiplicity), governed by spin-spin coupling, would offer insights into the number of neighboring protons.

Table 1: Predicted ¹H NMR Chemical Shifts for N,N'-(Iminodiethylene)bis(dodecanamide)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -CH₃ (terminal methyl of dodecanoyl chain) | ~0.88 | Triplet |

| -(CH₂)₉- (methylene chain of dodecanoyl) | ~1.25 | Multiplet |

| -CH₂-C=O (methylene adjacent to carbonyl) | ~2.20 | Triplet |

| -NH-C=O (amide proton) | ~7.5-8.5 | Broad Singlet/Triplet |

| -CH₂-NH-C=O (methylene adjacent to amide N) | ~3.30 | Quartet |

| -CH₂-NH-CH₂- (internal ethylene (B1197577) protons) | ~2.70 | Triplet |

Note: Predicted values are based on standard chemical shift ranges and may vary depending on the solvent and other experimental conditions.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation

Complementing ¹H NMR, ¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in N,N'-(Iminodiethylene)bis(dodecanamide) would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shift of each signal is indicative of the carbon's local electronic environment.

Table 2: Predicted ¹³C NMR Chemical Shifts for N,N'-(Iminodiethylene)bis(dodecanamide)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| -C H₃ (terminal methyl) | ~14 |

| -(C H₂)₉- (methylene chain) | ~22-32 |

| -C H₂-C=O | ~36 |

| -C H₂-NH-C=O | ~39 |

| -C H₂-NH-C H₂- | ~49 |

| C =O (amide carbonyl) | ~173 |

Note: These are estimated chemical shift values.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

Two-dimensional (2D) NMR experiments are crucial for unambiguously assembling the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For N,N'-(Iminodiethylene)bis(dodecanamide), COSY would show correlations between the protons within the dodecanoyl chains and along the iminodiethylene backbone.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique would definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying the connectivity between the dodecanoyl chains and the iminodiethylene linker through the amide bond, for instance, by showing a correlation between the -CH₂-C=O protons and the amide carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. This can help to determine the three-dimensional conformation of the molecule in solution.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a cornerstone for determining the molecular weight of a compound and for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's mass, allowing for the determination of its elemental composition. For N,N'-(Iminodiethylene)bis(dodecanamide), with a molecular formula of C₃₀H₆₂N₄O₂, the calculated exact mass is 510.4873 g/mol . nih.gov An HRMS experiment would aim to measure a mass very close to this theoretical value, thereby confirming the molecular formula.

Table 3: HRMS Data for N,N'-(Iminodiethylene)bis(dodecanamide)

| Molecular Formula | Calculated Exact Mass (m/z) |

|---|

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific parent ion is selected and then fragmented to produce a series of daughter ions. The resulting fragmentation pattern provides a "fingerprint" of the molecule and allows for detailed structural elucidation.

For N,N'-(Iminodiethylene)bis(dodecanamide), fragmentation would likely occur at the amide linkages and along the iminodiethylene chain. Common fragmentation pathways would involve the cleavage of the C-N bonds of the amide groups and the C-C and C-N bonds of the ethylene bridges. Analysis of these fragment ions allows for the reconstruction of the original molecular structure, confirming the sequence and connectivity of the different building blocks of the molecule. While specific experimental data for this exact compound is not publicly available, the fragmentation would be expected to yield ions corresponding to the dodecanoyl group and various fragments of the iminodiethylene core.

Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound. For a large and relatively non-volatile molecule like N,N'-(Iminodiethylene)bis(dodecanamide), soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are particularly suitable.

Electrospray Ionization (ESI-MS) is ideal for analyzing polar and large molecules. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. For N,N'-(Iminodiethylene)bis(dodecanamide), which possesses multiple nitrogen atoms, protonation is expected to occur readily, forming a protonated molecule [M+H]⁺. The high-resolution mass of this ion can be precisely measured, providing confirmation of the elemental composition. Fragmentation of the parent ion can be induced to provide structural information. A common fragmentation pathway for amides is the cleavage of the N-CO bond. rsc.org

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) is another soft ionization technique that is well-suited for large, non-volatile molecules. In MALDI-MS, the analyte is co-crystallized with a matrix compound that absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the analyte into the gas phase as an ion. Similar to ESI, MALDI-MS of N,N'-(Iminodiethylene)bis(dodecanamide) is expected to show a strong signal for the protonated molecule [M+H]⁺. MALDI-TOF (Time-of-Flight) analyzers are often used to achieve high resolution and mass accuracy. nih.gov

Table 1: Predicted ESI-MS and MALDI-MS Data for N,N'-(Iminodiethylene)bis(dodecanamide)

| Parameter | Predicted Value/Observation |

| Molecular Formula | C₃₀H₆₂N₄O₂ |

| Molecular Weight | 510.8 g/mol |

| Exact Mass | 510.4873 g/mol |

| Primary Ion in ESI-MS | [M+H]⁺ at m/z 511.4946 |

| Primary Ion in MALDI-MS | [M+H]⁺ at m/z 511.4946 |

| Predicted Major Fragments | Ions resulting from N-CO bond cleavage |

Disclaimer: The data in this table is predicted based on the chemical structure of N,N'-(Iminodiethylene)bis(dodecanamide) and general principles of mass spectrometry, as specific experimental data for this compound is not widely available.

Infrared (IR) Spectroscopy for Functional Group Identification and Confirmation

Infrared (IR) spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The IR spectrum of N,N'-(Iminodiethylene)bis(dodecanamide) would be characterized by absorption bands corresponding to its amide and aliphatic functionalities.

Analysis of Amide I and Amide II Vibrational Modes

The amide group gives rise to several characteristic absorption bands, with the Amide I and Amide II bands being the most prominent. nih.gov

Amide I Band: This band, appearing in the range of 1600-1800 cm⁻¹, is primarily due to the C=O stretching vibration. nih.gov For a secondary amide like N,N'-(Iminodiethylene)bis(dodecanamide), this band is expected to be strong and located around 1630-1680 cm⁻¹.

Amide II Band: This band, found between 1470 and 1570 cm⁻¹, results from a combination of N-H in-plane bending and C-N stretching vibrations. nih.gov Its intensity is typically strong, providing further evidence for the presence of the amide linkage.

Characterization of C-H, N-H, and C=O Stretching Frequencies

Other important stretching frequencies in the IR spectrum of N,N'-(Iminodiethylene)bis(dodecanamide) include:

N-H Stretching: The N-H stretching vibration of the secondary amide is expected to appear as a single, relatively sharp band in the region of 3200-3500 cm⁻¹. wpmucdn.com

C-H Stretching: The long dodecyl chains will give rise to strong C-H stretching absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) due to the symmetric and asymmetric stretching of the CH₂ and CH₃ groups.

C=O Stretching: As mentioned in the Amide I band analysis, the C=O stretching frequency is a strong indicator of the amide functional group and is expected in the 1630-1680 cm⁻¹ range. youtube.com

Table 2: Predicted IR Absorption Bands for N,N'-(Iminodiethylene)bis(dodecanamide)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H | Stretch | 3200 - 3500 |

| C-H (aliphatic) | Stretch | 2850 - 2960 |

| C=O (Amide I) | Stretch | 1630 - 1680 |

| N-H Bend/C-N Stretch (Amide II) | Bend/Stretch | 1470 - 1570 |

Disclaimer: The data in this table is predicted based on characteristic IR absorption frequencies for the functional groups present in N,N'-(Iminodiethylene)bis(dodecanamide). Specific experimental values may vary.

Chromatographic Separation Techniques for Purity Assessment and Analytical Scale-Up

Chromatographic techniques are essential for separating N,N'-(Iminodiethylene)bis(dodecanamide) from any impurities, starting materials, or by-products, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile compounds like N,N'-(Iminodiethylene)bis(dodecanamide).

Due to the long alkyl chains, this compound is relatively non-polar, making Reversed-Phase HPLC (RP-HPLC) the method of choice. A C18 or C8 stationary phase would be suitable. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), run in a gradient mode to ensure good separation. sielc.com

For detection, a UV detector can be used if the compound possesses a chromophore, although the amide bond itself provides weak UV absorbance at low wavelengths. A more universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) would be more suitable for quantification. Coupling HPLC with mass spectrometry (HPLC-MS) would provide the highest degree of specificity and sensitivity. sielc.com

Table 3: Proposed HPLC Method for N,N'-(Iminodiethylene)bis(dodecanamide)

| Parameter | Proposed Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 70% B to 100% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Detector | ELSD or CAD |

Disclaimer: The HPLC conditions in this table are proposed based on the analysis of similar long-chain amide compounds and may require optimization for N,N'-(Iminodiethylene)bis(dodecanamide).

Gas Chromatography (GC) for Volatile Components and Residual Solvents

Gas Chromatography (GC) is primarily used for the analysis of volatile and thermally stable compounds. While N,N'-(Iminodiethylene)bis(dodecanamide) itself has a high boiling point and may not be suitable for direct GC analysis without derivatization, GC is an excellent technique for assessing the purity of the compound by detecting volatile impurities and residual solvents from its synthesis. nih.gov

For the analysis of residual solvents, a headspace GC method coupled with a Flame Ionization Detector (FID) is standard. For the analysis of more volatile starting materials or by-products, a standard GC-MS method can be employed. nih.gov

Table 4: Proposed GC Method for Analysis of Volatile Impurities

| Parameter | Proposed Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (2 min), then 10 °C/min to 300 °C (10 min) |

| Detector | FID or MS |

Disclaimer: The GC conditions in this table are proposed for the analysis of potential volatile impurities in a sample of N,N'-(Iminodiethylene)bis(dodecanamide) and are based on standard methods.

Size Exclusion Chromatography (SEC) for Oligomerization Assessment

There is no available research detailing the use of Size Exclusion Chromatography to investigate the potential for N,N'-(Iminodiethylene)bis(dodecanamide) to form oligomers in solution. SEC separates molecules based on their hydrodynamic volume, and such a study would be necessary to determine if this compound exists as monomers, dimers, or higher-order aggregates under specific conditions.

X-ray Diffraction (XRD) for Crystalline Solid-State Structure Determination

No published X-ray diffraction data could be located for N,N'-(Iminodiethylene)bis(dodecanamide). This technique is fundamental for determining the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and crystal packing. The lack of this data means the definitive solid-state structure of the compound has not been reported.

Theoretical and Computational Investigations of N,n Iminodiethylene Bis Dodecanamide

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are instrumental in providing a foundational understanding of a molecule's electronic characteristics, inherent stability, and potential reactivity from first principles.

Density Functional Theory (DFT) for Ground State Properties and Energetics

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing computational cost with accuracy for many molecular systems. A DFT investigation of N,N'-(Iminodiethylene)bis(dodecanamide) would be essential for determining its fundamental properties. Key areas of investigation would include:

Geometry Optimization: The primary step involves calculating the molecule's lowest energy structure, known as the ground state geometry. This process would yield precise data on bond lengths, bond angles, and the torsional angles that define the three-dimensional shape of the molecule's central diethylenetriamine (B155796) core and its two dodecanamide (B72619) arms.

Energetic Properties: The calculation of the molecule's total electronic energy is fundamental for assessing its thermodynamic stability. This data can be used to compare the stability of different potential conformers and to explore the energy barriers associated with conformational changes.

Vibrational Analysis: DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. These theoretical spectra would be invaluable for interpreting experimental spectroscopic data and confirming the presence of key functional groups, such as the amide C=O and N-H stretches.

Currently, there are no published studies containing DFT-derived data for N,N'-(Iminodiethylene)bis(dodecanamide).

Analysis of Molecular Orbitals and Electron Density Distribution

Understanding the distribution of electrons within the molecule is key to predicting its chemical behavior.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and optical properties.

Molecular Electrostatic Potential (MEP): An MEP map would provide a visual representation of the charge distribution across the molecule. For N,N'-(Iminodiethylene)bis(dodecanamide), it would highlight the electron-rich regions around the carbonyl oxygen atoms, making them likely sites for interaction with electrophiles or for hydrogen bonding. Conversely, it would identify electron-poor regions, such as the amide N-H protons.

Specific data tables for orbital energies or MEP values for N,N'-(Iminodiethylene)bis(dodecanamide) are not available in published research.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

Due to its two long, flexible alkyl chains and rotatable single bonds in its central core, N,N'-(Iminodiethylene)bis(dodecanamide) can adopt a vast array of shapes or conformations. Molecular Dynamics (MD) simulations are the primary computational tool for exploring this conformational flexibility and the molecule's dynamic behavior over time.

Dynamics of Alkyl Chains and Amide Linkages in Various Environments

MD simulations would allow researchers to model the behavior of this molecule in different environments, providing insights that are not accessible from static quantum chemical calculations. Such simulations could explore:

Solvent Effects: How the molecule behaves in an aqueous environment versus a non-polar organic solvent. The hydrophobic alkyl chains would likely collapse in water while extending in a non-polar medium.

Chain Dynamics: The simulations would quantify the flexibility and motion of the two dodecyl chains, revealing their tendency to either interact with each other or extend away from the molecular core.

No specific MD simulation studies detailing the dynamics of N,N'-(Iminodiethylene)bis(dodecanamide) have been found in the literature.

Conformational Flexibility and Preferred Geometries

A key outcome of MD simulations is the mapping of the molecule's conformational landscape.

Conformational Sampling: By simulating the molecule over a sufficient timescale (nanoseconds to microseconds), a representative ensemble of its possible conformations can be generated.

Preferred Geometries: Analysis of the simulation trajectory would identify the most frequently occurring and, therefore, most stable conformations. This would reveal whether the molecule prefers an extended, linear-like shape or a more compact, folded structure, potentially with the alkyl chains interacting with each other.

Detailed research findings and data tables on the conformational preferences of N,N'-(Iminodiethylene)bis(dodecanamide) are not available in the scientific domain.

Computational Studies of Intermolecular Interactions

Intermolecular interactions are fundamental to determining the macroscopic properties of a substance, including its physical state, solubility, and crystal structure. Computational methods are essential for dissecting these complex forces.

Hydrogen Bonding Propensities and Strengths

N,N'-(Iminodiethylene)bis(dodecanamide) possesses multiple hydrogen bond donors (the N-H groups of the amide and the central imino group) and acceptors (the carbonyl oxygen atoms). A computational study would typically involve:

Geometric Analysis: Identifying potential hydrogen bonds in optimized molecular geometries, including dimers and larger clusters. Key parameters such as bond lengths (D-H···A) and angles would be calculated.

Energy Decomposition Analysis (EDA): Quantifying the strength of these hydrogen bonds. EDA methods, such as Symmetry-Adapted Perturbation Theory (SAPT), can dissect the interaction energy into electrostatic, exchange, induction, and dispersion components.

Natural Bond Orbital (NBO) Analysis: Investigating the charge transfer interactions between the donor and acceptor orbitals that contribute to hydrogen bond formation.

Without specific studies on N,N'-(Iminodiethylene)bis(dodecanamide), we can only hypothesize that the amide-amide and amide-imino hydrogen bonds would play a significant role in its condensed-phase structure, similar to what is observed in other amide-containing compounds.

Van der Waals and Hydrophobic Interactions

The two long dodecyl (C12) chains of the molecule would be dominated by van der Waals forces, specifically London dispersion forces, and hydrophobic interactions. A computational investigation would focus on:

Molecular Dynamics (MD) Simulations: Simulating the behavior of multiple molecules over time to observe how the long hydrophobic chains pack and interact, particularly in different solvent environments.

Non-Covalent Interaction (NCI) Plots: Visualizing regions of van der Waals and hydrophobic interactions within the molecular system.

These interactions would be critical in determining the molecule's solubility and its ability to self-assemble or form aggregates.

Electrostatic Potential Mapping

An electrostatic potential (ESP) map illustrates the charge distribution on the surface of a molecule. For N,N'-(Iminodiethylene)bis(dodecanamide), an ESP map would be calculated to:

Identify electron-rich (negative potential) and electron-poor (positive potential) regions.

Predict sites for electrophilic and nucleophilic attack.

Visualize the regions responsible for electrostatic interactions, such as hydrogen bonding.

Typically, the map would show negative potential around the carbonyl oxygen atoms and positive potential around the amide and imino hydrogens, highlighting their roles in intermolecular bonding.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can predict spectroscopic data, which can then be compared with experimental spectra for validation of the computational model and interpretation of the experimental results.

Infrared (IR) and Raman Spectroscopy: Calculations of vibrational frequencies would help in assigning the peaks in experimental IR and Raman spectra to specific molecular motions, such as N-H and C=O stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Prediction of chemical shifts (¹H and ¹³C) and coupling constants would aid in the structural elucidation of the molecule in solution.

As no experimental or computational spectroscopic studies are publicly available for N,N'-(Iminodiethylene)bis(dodecanamide), the following tables are presented as templates for how such data would typically be organized.

Table 1: Hypothetical Predicted Vibrational Frequencies for N,N'-(Iminodiethylene)bis(dodecanamide)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretching | Data not available |

| C=O (Amide) | Stretching | Data not available |

| C-H (Alkyl) | Stretching | Data not available |

Table 2: Hypothetical Predicted NMR Chemical Shifts for N,N'-(Iminodiethylene)bis(dodecanamide)

| Atom | Environment | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|---|

| C=O | Amide Carbonyl | Data not available | N/A |

| CH₂ | α to Carbonyl | Data not available | Data not available |

| CH₂ | Iminoethylene Bridge | Data not available | Data not available |

| NH | Amide | N/A | Data not available |

Structure Function Relationships in N,n Iminodiethylene Bis Dodecanamide Analogues and Derivatives

Impact of Alkyl Chain Length and Branching on Intermolecular Association

The length and branching of the alkyl chains in N,N'-(Iminodiethylene)bis(dodecanamide) analogues are critical determinants of their intermolecular association. These hydrophobic appendages play a significant role in the balance of forces that govern self-assembly, primarily through van der Waals interactions.

Research Findings:

Studies on related bis-amide and amphiphilic systems have consistently demonstrated that increasing the alkyl chain length enhances intermolecular hydrophobic interactions. mdpi.com This generally leads to more ordered and stable assemblies. For instance, in various low-molecular-weight gelators, a longer alkyl chain often results in a higher gel-to-sol transition temperature, indicating stronger intermolecular association. researchgate.net However, this trend is not always linear; an optimal chain length may exist for specific applications like organogelation, beyond which the stability might decrease. researchgate.net

Table 1: Effect of Alkyl Chain Modifications on Intermolecular Association

| Modification | Impact on Intermolecular Forces | Consequence for Self-Assembly |

|---|---|---|

| Increased Chain Length | Stronger van der Waals interactions | Enhanced stability of aggregates, higher melting/gelation temperatures. |

| Introduction of Branching | Weaker van der Waals interactions due to steric hindrance | Disrupted molecular packing, lower stability of assemblies. |

| Asymmetric Chain Lengths | Creates packing frustration | Can lead to more complex and less ordered structures. mdpi.com |

Influence of Iminodiethylene Linker Modifications on Molecular Packing and Organization

The iminodiethylene linker, -NH(CH₂)₂NH(CH₂)₂NH-, provides flexibility and hydrogen bonding sites that are central to the self-assembly of N,N'-(Iminodiethylene)bis(dodecanamide). Modifications to this linker can significantly alter the geometry and packing of the resulting supramolecular structures.

Research Findings:

Altering the length of the spacer between amide groups can have a dramatic effect on gelation properties and molecular organization. For example, studies on peptide-type gelators have shown that both shortening and lengthening the alkyl spacer between amide moieties can impact the gelation ability in various solvents. nih.gov A shorter spacer might restrict the conformational freedom required for efficient packing, while a longer spacer could introduce too much flexibility, leading to less defined structures.

Introducing rigidity into the linker, for instance by incorporating cyclic or aromatic units, would drastically change the molecular packing. Such modifications would pre-organize the molecule into a specific conformation, potentially leading to more predictable and well-defined supramolecular architectures. The symmetry of the linker also plays a role; asymmetrical linkers can lead to different packing arrangements compared to their symmetrical counterparts. acs.orgnih.gov

Role of Amide Bond Orientation and Conformation in Self-Assembly Behavior

The amide bond is a cornerstone of self-assembly in these systems, primarily due to its ability to form strong, directional hydrogen bonds (N-H···O=C). The orientation and conformation of these bonds dictate the formation of one-dimensional tapes, sheets, and other hierarchical structures.

Research Findings:

The stability of amide bonds is attributed to resonance, which imparts a partial double-bond character and restricts free rotation, leading to a planar structure. nih.gov This planarity is crucial for forming extended hydrogen-bonded networks. The ability to form intermolecular hydrogen bonds via the amide group leads to tighter molecular packing. researchgate.netchalmers.se

Designing Analogues with Tunable Chemical Recognition Properties

The structural features of N,N'-(Iminodiethylene)bis(dodecanamide) analogues can be rationally modified to create molecules with specific chemical recognition capabilities, paving the way for applications in sensing, separation, and catalysis.

Research Findings:

The design of synthetic receptors often involves creating a binding cavity with a shape and chemical functionality complementary to the target guest molecule. For N,N'-(Iminodiethylene)bis(dodecanamide) analogues, this can be achieved by modifying both the linker and the alkyl chains.

Introducing functional groups capable of specific interactions (e.g., hydrogen bonding, electrostatic interactions, π-π stacking) into the linker or at the periphery of the molecule can impart selectivity for certain guests. For example, the incorporation of aromatic groups could lead to preferential binding of aromatic guest molecules. umd.edu The length and conformation of the alkyl chains can also define the size and shape of a hydrophobic binding pocket.

Furthermore, the self-assembly of these analogues into larger structures can create cooperative binding sites. The organization of multiple recognition sites within a supramolecular assembly can lead to enhanced binding affinity and selectivity compared to the individual monomeric species. The development of acyclic cucurbit[n]uril derivatives has demonstrated that modifying the linker and peripheral groups can dramatically influence binding affinity and selectivity for different guests, such as amino acids and peptides. umd.edu

Table 2: Design Strategies for Tunable Chemical Recognition

| Design Modification | Target Interaction | Potential Application |

|---|---|---|

| Incorporate Aromatic Groups in Linker | π-π stacking with aromatic guests | Sensing of aromatic pollutants |

| Add Charged Moieties | Electrostatic interactions with ionic species | Ion-selective electrodes |

| Vary Alkyl Chain Length | Create size-specific hydrophobic pockets | Selective extraction of organic molecules |

| Introduce Chiral Centers | Enantioselective recognition | Chiral separation |

Quantitative Structure-Property Relationships (QSPR) in Context of Non-Excluded Parameters

Quantitative Structure-Property Relationship (QSPR) models are powerful tools for predicting the properties of new molecules based on their chemical structure. In the context of N,N'-(Iminodiethylene)bis(dodecanamide) analogues, QSPR can be used to correlate computationally derived molecular descriptors with experimentally observed properties related to intermolecular forces.

Research Findings:

QSPR studies often employ a wide range of molecular descriptors that quantify various aspects of a molecule's structure. For understanding intermolecular interactions, descriptors related to van der Waals forces, hydrogen bonding capability, and electrostatic potential are particularly relevant.

Computational methods like Density Functional Theory (DFT) and molecular dynamics simulations can be used to calculate these descriptors. rsc.orgfrontiersin.org For example, the surface area and volume of the molecule, as well as specific atom-centered charges, can be calculated to predict the strength of van der Waals and electrostatic interactions. acs.org Descriptors related to the hydrogen bond donor and acceptor strength of the amide groups can also be computed.

Table 3: Relevant Computational Descriptors for QSPR Studies

| Descriptor Category | Specific Descriptor Examples | Predicted Property |

|---|---|---|

| Topological Descriptors | Molecular Connectivity Indices | Boiling point, viscosity |

| Geometric Descriptors | Molecular Surface Area, Molecular Volume | Solubility, packing efficiency |

| Quantum Chemical Descriptors | Dipole Moment, Atomic Charges, HOMO/LUMO energies | Reactivity, strength of intermolecular interactions |

| Thermodynamic Descriptors | Enthalpy of Formation, Gibbs Free Energy | Stability, phase transition temperatures |

Synthesis and Characterization of Advanced Derivatives and Analogues of N,n Iminodiethylene Bis Dodecanamide

Structural Modifications of the Dodecanoyl Moieties

The twin dodecanoyl chains of N,N'-(Iminodiethylene)bis(dodecanamide) are primary determinants of its lipophilicity and play a crucial role in its molecular interactions. Strategic modifications of these fatty acid tails can profoundly influence the compound's properties.

Introduction of Terminal Functional Groups (e.g., fluorination, unsaturation)

The introduction of functional groups at the terminal position of the dodecanoyl chains is a key strategy to modulate the electronic and steric properties of the molecule.

Fluorination: Terminal fluorination of the alkyl chains can be achieved by employing ω-fluorododecanoyl chloride in the acylation of diethylenetriamine (B155796). The synthesis of ω-fluorododecanoic acid can be accomplished through a multistep process starting from a suitable ω-bromo or ω-hydroxy dodecanoate, followed by conversion to the corresponding acyl chloride. The high electronegativity of fluorine can alter the acidity of neighboring protons and influence intermolecular interactions.

Unsaturation: The incorporation of double or triple bonds at the terminus of the acyl chains introduces conformational rigidity and potential sites for further chemical modification. For instance, the use of undec-10-enoyl chloride or undec-10-ynoyl chloride in the reaction with diethylenetriamine would yield bis-unsaturated derivatives. These reactions typically proceed under standard Schotten-Baumann conditions. The presence of the terminal unsaturation can be confirmed by spectroscopic methods such as ¹H NMR, which would show characteristic signals for the vinyl or alkynyl protons, and IR spectroscopy, with characteristic C=C or C≡C stretching frequencies.

| Derivative | Synthetic Precursor | Key Reaction Condition | Expected Spectroscopic Data (¹H NMR) |

| N,N'-Bis(12-fluorododecanoyl)diethylenetriamine | 12-Fluorododecanoyl chloride | Amine acylation | Triplet at ~4.5 ppm (-CH₂F) |

| N,N'-Bis(undec-10-enoyl)diethylenetriamine | Undec-10-enoyl chloride | Amine acylation | Multiplet at ~5.8 ppm (-CH=CH₂) and ~4.9 ppm (=CH₂) |

| N,N'-Bis(undec-10-ynoyl)diethylenetriamine | Undec-10-ynoyl chloride | Amine acylation | Triplet at ~1.9 ppm (-C≡CH) |

Variation in Hydrocarbon Chain Length and Saturation

Systematic variation of the hydrocarbon chain length and degree of saturation in the acyl moieties allows for precise control over the hydrophobicity and self-assembly properties of the resulting bis-amides.

Chain Length Variation: A homologous series of N,N'-(Iminodiethylene)bis(alkanamides) can be synthesized by reacting diethylenetriamine with a range of fatty acyl chlorides of varying lengths (e.g., from octanoyl chloride to octadecanoyl chloride). These reactions are generally high-yielding and proceed under mild conditions. The resulting compounds would be expected to show a systematic trend in their melting points and chromatographic retention times, correlating with the increasing chain length.

| Derivative | Acyl Chloride Precursor | Key Feature | Expected Physical Property Trend |

| N,N'-(Iminodiethylene)bis(octanamide) | Octanoyl chloride | Shorter C8 chains | Lower melting point and higher polarity compared to dodecanamide (B72619) derivative |

| N,N'-(Iminodiethylene)bis(octadecanamide) | Octadecanoyl chloride | Longer C18 chains | Higher melting point and lower polarity compared to dodecanamide derivative |

| N,N'-(Iminodiethylene)bis(oleamide) | Oleoyl chloride | C18 chain with one cis-double bond | Lower melting point and different packing in solid state compared to the saturated analogue |

Chemical Alterations of the Iminodiethylene Core

The iminodiethylene core provides the hydrophilic character and the hydrogen bonding capabilities of the molecule. Modifications to this central unit can significantly alter the spacing between the acyl chains and the nature of the central heteroatom, thereby influencing the molecule's conformation and binding properties.

Extension or Contraction of Ethylene (B1197577) Spacers

The length of the ethylene spacers in the iminodiethylene core can be systematically varied by using different polyamines in the initial acylation reaction. For example, replacing diethylenetriamine with dipropylenetriamine (containing propylene (B89431) spacers) or with analogues having shorter or longer polymethylene chains between the nitrogen atoms allows for the synthesis of bis-amides with altered inter-amide distances. The synthesis of these modified polyamines can be complex, often involving multi-step procedures. google.comsigmaaldrich.com

Replacement of Imino Group with Other Heteroatoms or Functional Groups

The central imino group (-NH-) of the diethylenetriamine backbone is a key structural feature. Replacing this group with other heteroatoms or functional groups can lead to analogues with distinct properties. For instance, N-alkylation of the central nitrogen atom can be achieved by reacting N,N'-(Iminodiethylene)bis(dodecanamide) with an alkyl halide in the presence of a non-nucleophilic base. Alternatively, starting from a triamine where the central nitrogen is already substituted (e.g., N-methyldiethylenetriamine) would yield the corresponding N-alkylated bis-amide directly upon acylation. The introduction of a bulky substituent on the central nitrogen would be expected to significantly alter the conformational preferences of the molecule.

Synthesis of Amide Bond Isosteres and Conformationally Restricted Analogues

The amide bonds in N,N'-(Iminodiethylene)bis(dodecanamide) are crucial for its structural integrity and intermolecular interactions. Replacing these amide linkages with isosteres can improve metabolic stability and modulate biological activity. nih.govnih.govcambridgemedchemconsulting.com

Amide Bond Isosteres: Common amide isosteres include thioamides, esters, and various five-membered heterocycles like triazoles and oxadiazoles. nih.govresearchwithrowan.com

Thioamides: The synthesis of the bis-thioamide analogue can be achieved by treating N,N'-(Iminodiethylene)bis(dodecanamide) with a thionating agent such as Lawesson's reagent. This conversion replaces the carbonyl oxygen with a sulfur atom, altering the hydrogen bonding capabilities and electronic properties of the linkage.

Triazoles: A 1,2,3-triazole can serve as a stable and geometrically similar replacement for an amide bond. The synthesis could involve the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry." This would require the synthesis of a dodecanoyl azide (B81097) and a bis-alkyne derivative of the diethylenetriamine core.

Thioamide and Sulfonamide Replacements

The replacement of one or both amide groups in N,N'-(Iminodiethylene)bis(dodecanamide) with thioamides or sulfonamides represents a significant alteration of the molecule's electronic and hydrogen-bonding properties.

Thioamide Derivatives

The conversion of amides to thioamides, by replacing the carbonyl oxygen with sulfur, can be achieved using various thionating agents. beilstein-journals.orgresearchgate.net Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀) are commonly employed for this transformation. beilstein-journals.orgresearchgate.net The reaction typically involves heating the parent amide in an inert solvent, such as toluene (B28343) or xylene, with the thionating agent. For a bis-amide like N,N'-(Iminodiethylene)bis(dodecanamide), stoichiometric control of the thionating agent would be crucial to achieve either mono- or bis-thioamidation.

The resulting thioamide analogues are expected to exhibit altered chemical reactivity and coordination properties. Thioamides are known to be more nucleophilic at the sulfur atom and more acidic at the nitrogen atom compared to their amide counterparts. These changes can influence their use as intermediates in further chemical synthesis or their interaction with biological systems.

A general synthetic approach for the thioamidation of a bis-amide is presented below:

General Thioamidation Reaction: N,N'-(Iminodiethylene)bis(dodecanamide) + Thionating Agent (e.g., Lawesson's Reagent) → Thioamide derivative(s) + Byproducts

| Thionating Agent | Typical Reaction Conditions | Potential Outcome for N,N'-(Iminodiethylene)bis(dodecanamide) |

| Lawesson's Reagent | Reflux in toluene or xylene | Mono- or bis-thioamide derivatives |

| Phosphorus Pentasulfide (P₄S₁₀) | Reflux in pyridine (B92270) or dioxane | Potentially more vigorous reaction, yielding bis-thioamide |

| Belleau's Reagent | Milder conditions, room temperature in some cases | Selective mono-thioamidation may be possible |

Sulfonamide Derivatives